N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide
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Description
“N-(4-Ethoxyphenyl)-3-hydroxybutanamide”, also known as bucetin, is an analgesic and antipyretic that is similar in structure to phenacetin . It was once thought to be a better substitute for phenacetin, but was withdrawn from use due to renal toxicity and risk of carcinogenesis .
Synthesis Analysis
The synthesis of related compounds such as N-(4-ethoxyphenyl)-2-azetidinones has been reported. They were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones .
Chemical Reactions Analysis
The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . This reaction has been used in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For example, the empirical formula, molecular weight, and other properties of a related compound, “N-(4-Ethoxyphenyl)-4-hydroxybenzamide”, have been reported .
Mechanism of Action
Future Directions
The future directions in the study of these compounds could involve further exploration of their synthesis, analysis, and potential applications. For example, the accurate determination of 4-HPR levels in tissues is essential for its pre-clinical training, and for the correct determination of 4-HPR and its metabolites by chromatography, N-(4-ethoxyphenyl)-retinamide (4-EPR) has been suggested as an indispensable internal standard .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-5-21-16-8-6-15(7-9-16)18-22(19,20)17-11-13(3)12(2)10-14(17)4/h6-11,18H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMPBGZWCOOVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321644 |
Source
|
Record name | N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24797883 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
494827-05-3 |
Source
|
Record name | N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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